1-Amino-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1,2,4-Triazole-3-carboxylic Acid is a major metabolite of the antiviral agent Ribavirin . It is a widely known privileged fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor .
Synthesis Analysis
A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . The method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 . A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance .Molecular Structure Analysis
The molecular weight of 1,2,4-Triazole-3-carboxylic Acid is 113.07 . The empirical formula is C3H3N3O2 . The SMILES string is OC(=O)c1nc[nH]n1 .Chemical Reactions Analysis
A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence in the presence of iodine as a catalyst .Physical and Chemical Properties Analysis
1,2,4-Triazole-3-carboxylic Acid is a solid with a melting point of 132-136 °C .Mechanism of Action
Safety and Hazards
Future Directions
The main synthetic precursors of heterocyclic bases of ribavirin analogs are esters of 1,2,4-triazole-3-carboxylic acids. Therefore, in order to study the biological properties of nucleoside analogs containing the 1,2,4-triazole-3-carboxamide fragment with labile substituents at position 5, a mild universal method for the synthesis of 1H-1,2,4-triazole-3-carboxylic acid derivatives is needed .
Properties
IUPAC Name |
1-amino-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJHQADLZHJFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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